Tetranor-12(S)-HETE

Psoriasis Urinary Biomarker Eicosanoid Metabolism

Tetranor-12(S)-HETE (CAS: 121842-79-3) is the major β-oxidation product resulting from peroxisomal metabolism of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] in numerous tissues, including Lewis lung carcinoma cells. This eicosanoid is formed via shortening of the 12(S)-HETE carbon chain by four carbons from the carboxyl terminus.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
CAS No. 121842-79-3
Cat. No. B1256462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetranor-12(S)-HETE
CAS121842-79-3
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCCC(=O)O)O
InChIInChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m0/s1
InChIKeyKBOVKDIBOBQLRS-ONCCEEIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetranor-12(S)-HETE: β-Oxidation Metabolite of 12(S)-HETE for Eicosanoid Pathway Research


Tetranor-12(S)-HETE (CAS: 121842-79-3) is the major β-oxidation product resulting from peroxisomal metabolism of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] in numerous tissues, including Lewis lung carcinoma cells . This eicosanoid is formed via shortening of the 12(S)-HETE carbon chain by four carbons from the carboxyl terminus . Unlike its parent compound 12(S)-HETE—a potent bioactive lipid that acts through GPR31 and BLT2 receptors to modulate inflammation, thrombosis, and tumor cell adhesion—tetranor-12(S)-HETE is generally considered a biological inactivation product with distinct properties that make it a valuable research tool for metabolic fate studies [1].

Tetranor-12(S)-HETE Procurement: Why In-Class HETE Compounds Are Not Interchangeable


Substituting tetranor-12(S)-HETE with its parent compound 12(S)-HETE or the stereoisomeric tetranor-12(R)-HETE is scientifically invalid due to fundamentally divergent biological activities. While 12(S)-HETE is a high-affinity agonist at GPR31 (Kd = 4.8 ± 0.12 nM) [1] and BLT2 receptors, promoting vasoconstriction, thrombosis, and tumor cell adhesion, tetranor-12(S)-HETE lacks these receptor-mediated functions and serves as a distinct biomarker of accelerated systemic 12(S)-HETE metabolism in diseases such as psoriasis and nonalcoholic steatohepatitis (NASH) [2]. Furthermore, the R-enantiomer (tetranor-12(R)-HETE, CAS: 135271-51-1) arises from a separate enzymatic pathway involving 12R-lipoxygenase in corneal tissue and exhibits stereospecific tissue distribution and biological context that preclude interchange with the S-form . Selection of the precise compound—based on stereochemistry and metabolic status—is therefore critical for reproducible experimental outcomes and valid biomarker studies.

Tetranor-12(S)-HETE Quantitative Differentiation: Comparative Evidence for Scientific Selection


Tetranor-12(S)-HETE as a Urinary Biomarker of Accelerated 12(S)-HETE Metabolism in Psoriasis: Direct Quantitative Comparison with 12(S)-HETE

In a clinical study comparing 200 psoriasis patients with healthy controls, urinary tetranor-12(S)-HETE excretion was significantly elevated, whereas urinary 12(S)-HETE excretion was decreased relative to controls. This inverse relationship indicates accelerated systemic β-oxidation of 12(S)-HETE to its inactivation product tetranor-12(S)-HETE in psoriasis [1]. The conversion of 12(S)-HETE to tetranor-12(S)-HETE has been proposed as a disease marker for psoriasis, providing a specific metabolic signature that distinguishes the metabolite from its parent compound .

Psoriasis Urinary Biomarker Eicosanoid Metabolism

Tetranor-12-HETE as a Plasma Biomarker for Liver Fibrosis Staging in NASH: Cross-Sectional Association Data

In a study of 427 patients with biopsy-confirmed NAFLD, tetranor 12-HETE was one of only four eicosanoids significantly associated with liver fibrosis stage at baseline, alongside 11,12-DIHETE, adrenic acid, and 14,15-DIHETE [1]. This association positions tetranor 12-HETE as a candidate noninvasive biomarker for fibrosis progression in NASH, whereas other HETE species (e.g., 5-HETE, 15-HETE) showed no such independent correlation with fibrosis stage in this cohort.

Nonalcoholic Steatohepatitis (NASH) Liver Fibrosis Plasma Eicosanoid Biomarker

Lack of Vasoconstrictor Activity of Tetranor-12(S)-HETE Compared to Parent 12(S)-HETE

12(S)-HETE is known to enhance vasoconstriction in response to angiotensin II via BLT2 and TP receptor-mediated mechanisms in isolated murine arteries . However, metabolites of 12(S)-HETE generated by M2 macrophages, which include tetranor-12(S)-HETE as the major β-oxidation product, do not retain this vasoactive property . This functional loss underscores that β-oxidation of 12(S)-HETE represents a genuine inactivation pathway, making tetranor-12(S)-HETE a valuable negative control or metabolic fate tracer distinct from the bioactive parent.

Vascular Pharmacology Angiotensin II Response Metabolite Inactivation

Stereospecific Differentiation: Tetranor-12(S)-HETE vs. Tetranor-12(R)-HETE

Tetranor-12(S)-HETE (CAS: 121842-79-3) is derived from 12(S)-HETE produced by platelet-type 12-lipoxygenase, while tetranor-12(R)-HETE (CAS: 135271-51-1) arises from 12(R)-HETE generated by 12R-lipoxygenase predominantly in corneal epithelium . The two enantiomers exhibit distinct tissue origins and are not interconvertible. The S-enantiomer is the relevant metabolite for systemic inflammation, platelet function, and tumor biology studies, whereas the R-enantiomer is specific to corneal inflammatory and wound-healing research [1].

Stereochemistry Corneal Metabolism 12R-Lipoxygenase Pathway

Analytical Purity and Solubility Specifications for Reproducible LC-MS/MS Quantification

Commercial preparations of tetranor-12(S)-HETE are available at ≥98% purity with defined solubility parameters: 0.1 M Na2CO3: 2 mg/mL; DMF: 25 mg/mL; DMSO: 25 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 0.5 mg/mL . These specifications are critical for preparing calibration standards and internal standards for quantitative LC-MS/MS assays in urine and plasma, as used in the psoriasis and NASH biomarker studies cited above. Predicted LC-MS/MS fragmentation spectra (20V positive mode) are available for method development [1].

Analytical Chemistry LC-MS/MS Quality Control

Tetranor-12(S)-HETE Procurement: Priority Research and Industrial Application Scenarios


Psoriasis Biomarker Discovery and Metabolic Flux Studies

Investigators studying systemic eicosanoid metabolism in psoriasis require tetranor-12(S)-HETE as both an analytical standard and a research tool. As demonstrated by Setkowicz et al., urinary tetranor-12(S)-HETE is significantly elevated in psoriasis patients while 12(S)-HETE is decreased, establishing the conversion ratio as a candidate disease marker . This compound is essential for developing LC-MS/MS assays to monitor 12-LOX pathway activity and for validating accelerated β-oxidation as a pathogenic mechanism in inflammatory skin diseases.

NASH and Liver Fibrosis Noninvasive Biomarker Panels

In lipidomic studies of NAFLD/NASH progression, tetranor 12-HETE has been independently validated as one of four plasma eicosanoids significantly associated with liver fibrosis stage in a large biopsy-confirmed cohort (n=427) . Procurement of this specific metabolite is required for inclusion in multiplexed eicosanoid panels aimed at predicting fibrosis improvement or for mechanistic studies exploring the role of 12-LOX pathway metabolites in hepatic stellate cell activation.

Vascular Pharmacology: Negative Control for 12(S)-HETE Receptor Studies

Researchers investigating GPR31- or BLT2-mediated vascular responses to 12(S)-HETE require a structurally related but biologically inactive comparator. Tetranor-12(S)-HETE, as the major β-oxidation inactivation product, does not enhance angiotensin II-induced vasoconstriction, unlike its parent compound . This makes it an ideal negative control for dissecting receptor-specific versus nonspecific lipid effects in isolated vessel preparations and cell-based assays.

Metabolic Fate Tracing and Drug Metabolism Studies

For pharmacokinetic and drug metabolism studies involving 12-LOX inhibitors or arachidonic acid pathway modulators, tetranor-12(S)-HETE serves as a definitive endpoint marker of 12(S)-HETE peroxisomal β-oxidation . Its quantitation in urine or plasma provides a direct readout of systemic 12(S)-HETE clearance rates, enabling assessment of whether therapeutic interventions alter eicosanoid catabolism independent of synthesis inhibition.

Quote Request

Request a Quote for Tetranor-12(S)-HETE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.